molecular formula C13H16ClN3 B2923804 4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1909319-82-9

4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2923804
CAS No.: 1909319-82-9
M. Wt: 249.74
InChI Key: PTGIYAMDTZJWGW-UHFFFAOYSA-N
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Description

4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position, a cyclopentyl group at the 7-position, and two methyl groups at the 5 and 6 positions. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the substituents. For instance, the synthesis may begin with the cyclization of a suitable precursor, such as a substituted pyrimidine, under specific conditions to form the pyrrolo[2,3-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, may be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in organic solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as kinase inhibition and anticancer properties.

    Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer.

    Industry: The compound is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrimidine derivatives, such as:

Uniqueness

4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, cyclopentyl group, and methyl groups makes it a valuable scaffold for developing new compounds with potential therapeutic applications .

Properties

IUPAC Name

4-chloro-7-cyclopentyl-5,6-dimethylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-8-9(2)17(10-5-3-4-6-10)13-11(8)12(14)15-7-16-13/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGIYAMDTZJWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=NC=N2)Cl)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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